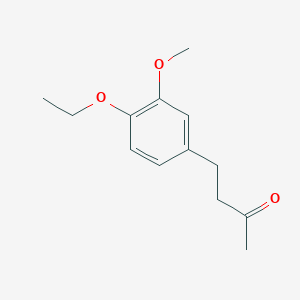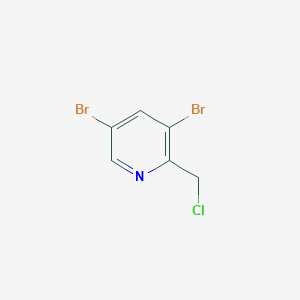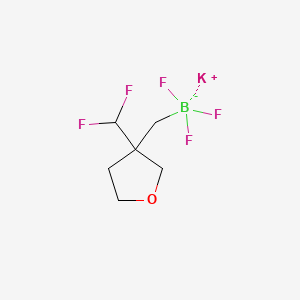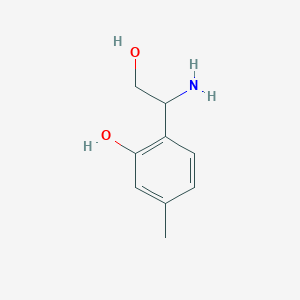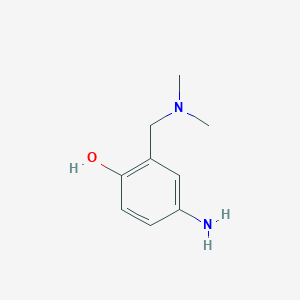
4-Amino-2-((dimethylamino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-((dimethylamino)methyl)phenol is an organic compound with the molecular formula C9H14N2O It is a derivative of phenol, featuring both an amino group and a dimethylaminomethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((dimethylamino)methyl)phenol can be achieved through several methods. One common approach involves the Mannich reaction, where phenol reacts with formaldehyde and dimethylamine. The reaction typically occurs under acidic conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-((dimethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated phenol derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-((dimethylamino)methyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-((dimethylamino)methyl)phenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The dimethylaminomethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)phenol: Similar structure but lacks the amino group.
2-Amino-4-methylphenol: Similar structure but has a methyl group instead of the dimethylaminomethyl group.
4-Aminophenol: Lacks the dimethylaminomethyl group.
Uniqueness
4-Amino-2-((dimethylamino)methyl)phenol is unique due to the presence of both the amino and dimethylaminomethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-amino-2-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C9H14N2O/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6,10H2,1-2H3 |
Clave InChI |
RLIPTWJEXQXBQZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=CC(=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
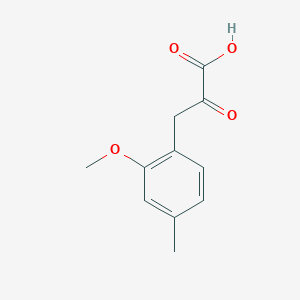
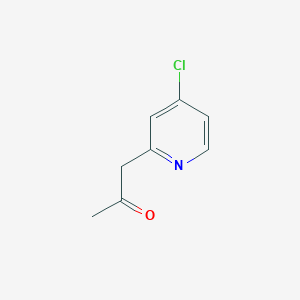

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)

